1-Hepten-6-yne

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

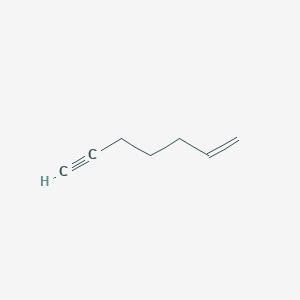

Structure

3D Structure

属性

IUPAC Name |

hept-1-en-6-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWJYVWGTHWHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339427 | |

| Record name | 1-Hepten-6-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65939-59-5 | |

| Record name | 1-Hepten-6-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hept-1-en-6-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hepten-6-yne: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1-hepten-6-yne. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound, a versatile bifunctional molecule, possesses both an alkene and a terminal alkyne moiety, making it a valuable starting material in a variety of organic syntheses. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | hept-1-en-6-yne | [1] |

| CAS Number | 65939-59-5 | [1] |

| Molecular Formula | C₇H₁₀ | [1] |

| Molecular Weight | 94.15 g/mol | [1] |

| Boiling Point | 110-112 °C | [2] |

| Density | ~0.75 g/cm³ | [2] |

| Refractive Index | ~1.425 | [2] |

| SMILES | C=CCCCC#C | [1] |

| InChIKey | SPWJYVWGTHWHOX-UHFFFAOYSA-N | [1] |

Molecular Structure and Characterization

The structure of this compound features a seven-carbon chain with a terminal double bond between C1 and C2, and a terminal triple bond between C6 and C7. This non-conjugated enyne structure allows for selective reactions at either of the unsaturated sites.

Characterization of this compound is typically achieved through spectroscopic methods. The expected spectral data are as follows:

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to vinylic protons, allylic protons, protons adjacent to the alkyne, and the terminal alkynyl proton. |

| ¹³C NMR | Resonances for the sp² carbons of the alkene, the sp³ carbons of the alkyl chain, and the sp carbons of the alkyne.[1] |

| GC-MS | A molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.[1] |

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis, purification, and common reactions of this compound.

Synthesis of this compound

A common method for the synthesis of terminal enynes like this compound involves the alkylation of an acetylide with a suitable haloalkene.

Protocol: Synthesis via Alkylation of Lithium Acetylide

-

Preparation of Lithium Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, suspend lithium acetylide-ethylenediamine complex in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon).

-

Alkylation: To the stirred suspension, add 5-bromo-1-pentene dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted with a low-boiling organic solvent such as diethyl ether or pentane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification of this compound

The crude product from the synthesis can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Protocol: Purification by Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.

-

Distillation: The crude this compound is heated under reduced pressure. Fractions are collected based on the boiling point at the given pressure. For a similar compound, 1-chloro-6,6-dimethyl-hept-2-ene-4-yne, purification was achieved by fractional distillation at 64-75 °C under 2-6 mm Hg.[3] A similar range, adjusted for the specific boiling point of this compound, would be appropriate.

-

Product Collection: The fraction corresponding to pure this compound is collected in a pre-weighed flask.

Key Reactions of this compound

The dual functionality of this compound makes it a valuable substrate for various transformations, most notably enyne metathesis and the Pauson-Khand reaction.

1. Enyne Metathesis

Ring-closing enyne metathesis (RCEYM) of this compound provides a direct route to cyclic dienes.

Protocol: Ring-Closing Enyne Metathesis

-

Reaction Setup: In a glovebox or under an inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., dichloromethane or toluene) in a Schlenk flask.

-

Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a Grubbs-type catalyst (e.g., Grubbs I or II) to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a suitable temperature (e.g., 40-80 °C) and monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The resulting cyclic diene is purified by flash column chromatography on silica gel.

2. Pauson-Khand Reaction

The intramolecular Pauson-Khand reaction of this compound with carbon monoxide, mediated by a cobalt catalyst, yields a bicyclic cyclopentenone.

Protocol: Intramolecular Pauson-Khand Reaction

-

Complex Formation: In an inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., dichloromethane). Add dicobalt octacarbonyl (Co₂(CO)₈) and stir at room temperature to form the alkyne-cobalt complex.

-

Cyclization: Add a promoter such as N-methylmorpholine N-oxide (NMO) and stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction is worked up, and the crude product is purified by flash column chromatography to yield the bicyclic enone.

This guide provides a foundational understanding of the chemical properties, structure, and synthetic utility of this compound, tailored for the needs of research and development professionals. The provided protocols serve as a starting point for the practical application of this versatile chemical building block.

References

Technical Guide: 1-Hepten-6-yne (CAS: 65939-59-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hepten-6-yne, a versatile bifunctional molecule containing both an alkene and a terminal alkyne. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex cyclic and acyclic molecules. This document consolidates its chemical properties, synthetic methodologies, and key applications relevant to the fields of chemical research and drug development.

Core Properties of this compound

CAS Number: 65939-59-5[1] Molecular Formula: C₇H₁₀[1]

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Weight | 94.15 g/mol | [2] |

| Boiling Point | 110-112 °C | [2] |

| Density | ~0.75 g/cm³ | [2] |

| Refractive Index | ~1.425 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [2] |

Synthetic Methodologies

General Experimental Protocol: Grignard Coupling

A common and effective method for the synthesis of 1,6-enynes involves the coupling of a Grignard reagent derived from an alkenyl halide with a propargyl halide.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard Reaction.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 5-bromo-1-pentene in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent, pent-4-en-1-ylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane.[3]

-

Coupling Reaction: The freshly prepared Grignard reagent is then cooled in an ice bath. A solution of propargyl bromide in the anhydrous solvent is added dropwise to the stirred Grignard solution. The reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable substrate for a variety of chemical transformations, primarily leveraging the reactivity of its terminal alkyne and alkene functionalities. These reactions are instrumental in the synthesis of complex molecular architectures found in natural products and pharmaceutical agents.

Cycloaddition and Cycloisomerization Reactions

1,6-enynes like this compound are classic substrates for intramolecular and intermolecular cycloaddition and cycloisomerization reactions. These transition metal-catalyzed transformations provide efficient routes to various carbocyclic and heterocyclic ring systems.

Key Reaction Types:

-

Pauson-Khand Reaction: This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of the enyne with carbon monoxide to form cyclopentenone derivatives.[4]

-

Palladium- and Iridium-Catalyzed Cycloisomerization: These reactions can lead to the formation of various cyclic compounds, including methylenecyclopentane derivatives.[4][5]

-

Radical Cascade Cyclizations: Copper-catalyzed radical cyclizations of 1,6-enynes can be used to synthesize complex tricyclic systems.[6]

-

Hydroalkynylative Cyclization: Rhodium-catalyzed reactions can generate functionalized cyclic enynes.[7]

Caption: Reaction Pathways of this compound.

Azide-Alkyne "Click" Chemistry

The terminal alkyne in this compound makes it an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely employed in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and biocompatibility.

This protocol describes a general procedure for the coupling of an azide-containing molecule with this compound.

Methodology:

-

Reaction Setup: To a solution of the azide-containing compound (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO), a freshly prepared solution of a copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) is added.

-

Catalyst and Ligand: A copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance the reaction rate and prevent oxidative damage to sensitive substrates.

-

Reaction Conditions: The reaction is typically stirred at room temperature for 1-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and concentrated. The resulting 1,2,3-triazole product is then purified by column chromatography.

Caption: Workflow for a Typical CuAAC Reaction.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the surveyed scientific literature that directly links this compound to the modulation of any particular biological signaling pathways. Its utility in the life sciences is primarily as a synthetic intermediate for the construction of more complex, biologically active molecules. The triazole linkage formed via click chemistry is often used as a stable, biocompatible linker in drug conjugates or as a bioisostere for an amide bond.

Conclusion

This compound is a valuable and versatile chemical building block. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key intermediate in the synthesis of complex organic molecules. For researchers in drug development, its terminal alkyne is particularly useful for the facile construction of bioconjugates and novel heterocyclic scaffolds through click chemistry. While direct biological activity has not been reported, its role as a precursor to potentially bioactive compounds is significant.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound (EVT-363710) | 65939-59-5 [evitachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Radical cascade cyclization of 1,6-enynes to access tricyclic compounds using a Cu/TBHP system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Hydroalkynylative cyclization of 1,6-enynes with terminal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data and Experimental Protocols for 1-Hepten-6-yne: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hepten-6-yne, a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this guide presents high-quality predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside a theoretical analysis of its mass spectrometry fragmentation pattern. Detailed, generalized experimental protocols for acquiring these spectra for a volatile liquid are also provided, offering valuable guidance for researchers in obtaining empirical data.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and serve as a reliable reference for spectral interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Atom # | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 1a | 5.03 | d | 10.2 |

| 1b | 5.08 | d | 17.0 |

| 2 | 5.83 | ddt | 17.0, 10.2, 6.7 |

| 3 | 2.15 | q | 7.0 |

| 4 | 1.58 | p | 7.0 |

| 5 | 2.22 | dt | 7.0, 2.7 |

| 7 | 1.98 | t | 2.7 |

Predicted using nmrdb.org

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Atom # | Chemical Shift (ppm) |

| 1 | 115.4 |

| 2 | 137.7 |

| 3 | 32.7 |

| 4 | 27.5 |

| 5 | 18.2 |

| 6 | 83.9 |

| 7 | 68.9 |

Predicted using nmrdb.org

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3310 | ≡C-H stretch |

| ~3080 | =C-H stretch |

| ~2940, ~2860 | C-H (sp³) stretch |

| ~2120 | C≡C stretch |

| ~1640 | C=C stretch |

| ~1430, ~1460 | C-H bend |

| ~990, ~910 | =C-H bend (out-of-plane) |

Based on typical functional group absorption regions.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 94, corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavages that lead to the formation of stable carbocations. Key expected fragments include:

-

Loss of a methyl group (-CH₃): Resulting in a fragment at m/z = 79.

-

Loss of an ethyl group (-C₂H₅): Resulting in a fragment at m/z = 65.

-

Loss of a propyl group (-C₃H₇): Resulting in a fragment at m/z = 51.

-

Propargyl cation ([C₃H₃]⁺): A stable fragment at m/z = 39.

-

Allyl cation ([C₃H₅]⁺): A stable fragment at m/z = 41.

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and GC-MS spectra of a volatile liquid compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Small vial

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

Procedure:

-

Sample Preparation:

-

In a small, clean, and dry vial, dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

If using an internal standard, add a very small drop of TMS to the solution.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the liquid height in the tube is approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (7.26 ppm for CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the neat liquid.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (NaCl or KBr)

-

Pasteur pipette

-

Acetone or other suitable volatile solvent for cleaning

Procedure:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone and allow them to dry completely in a desiccator.

-

Using a clean Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

After analysis, carefully separate the salt plates and clean them thoroughly with a volatile solvent like acetone. Return the plates to the desiccator for storage.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any impurities and obtain its mass spectrum.

Materials:

-

This compound sample

-

GC-MS instrument equipped with a suitable capillary column (e.g., nonpolar or medium-polarity)

-

High-purity helium as the carrier gas

-

Volatile solvent (e.g., dichloromethane or hexane) for sample dilution

-

Autosampler vial with a septum cap

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.

-

Transfer the solution to an autosampler vial and seal it with a septum cap.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-300). Electron ionization (EI) at 70 eV is the standard method.

-

-

Data Acquisition:

-

Inject a small volume of the sample (e.g., 1 µL) into the GC.

-

The sample is vaporized and carried through the column by the helium gas, where separation occurs based on boiling point and polarity.

-

As components elute from the column, they enter the mass spectrometer, are ionized, and the resulting fragments are detected.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of this compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of the compound.

-

Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with the expected pattern to confirm the structure.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy of this compound.

An In-depth Technical Guide to the Synthesis and Preparation of 1-Hepten-6-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 1-Hepten-6-yne, a valuable bifunctional molecule in organic synthesis. This document details a robust synthetic protocol, presents key quantitative data in a clear tabular format, and includes visualizations of the experimental workflow and underlying chemical transformation.

Introduction

This compound (CAS No. 65939-59-5) is a linear seven-carbon hydrocarbon containing both a terminal double bond and a terminal triple bond.[1] This unique structural feature makes it a versatile building block for the synthesis of more complex molecules, finding applications in pharmaceutical development, agrochemicals, and materials science. Its distinct reactivity at both the alkene and alkyne moieties allows for selective functionalization, making it an attractive starting material for a variety of synthetic strategies. This guide focuses on a reliable and adaptable method for its preparation in a laboratory setting.

Synthetic Approach: Alkylation of Acetylide

The most common and efficient laboratory-scale synthesis of this compound involves the alkylation of an acetylide anion with a suitable five-carbon electrophile. This S_N2 reaction is a fundamental carbon-carbon bond-forming strategy.[2][3][4] A highly effective method utilizes the commercially available lithium acetylide-ethylenediamine complex as the nucleophile and 5-bromo-1-pentene as the electrophile.[5] This approach offers good yields and proceeds under relatively mild conditions.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of a long-chain alkyne and is expected to provide good yields for this compound.[5]

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |

| Lithium acetylide-ethylenediamine complex | 6867-30-7 | 91.99 |

| 5-Bromo-1-pentene | 1119-51-3 | 149.03 |

| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 |

| Diethyl ether, anhydrous | 60-29-7 | 74.12 |

| Water, deionized | 7732-18-5 | 18.02 |

| Magnesium sulfate, anhydrous | 7487-88-9 | 120.37 |

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is charged with lithium acetylide-ethylenediamine complex (1.05 eq). Anhydrous dimethyl sulfoxide (DMSO) is added to suspend the complex under a positive pressure of argon. The suspension is cooled to 0°C using an ice bath.

-

Addition of Alkyl Halide: 5-Bromo-1-pentene (1.0 eq) is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes, ensuring the temperature remains at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 12-16 hours).

-

Workup: The reaction mixture is cooled back to 0°C, and deionized water is slowly added to quench any unreacted lithium acetylide. The mixture is then transferred to a separatory funnel and extracted twice with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. The expected yield is based on similar reported procedures.[5]

| Parameter | Value |

| Reactants | |

| Lithium Acetylide EDA | 1.05 equivalents |

| 5-Bromo-1-pentene | 1.00 equivalent |

| Reaction Conditions | |

| Solvent | Anhydrous DMSO |

| Initial Temperature | 0°C |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 - 16 hours |

| Purification | |

| Method | Fractional Distillation (Reduced Pressure) |

| Product | |

| Expected Yield | 70-80% |

| Appearance | Colorless liquid |

| Boiling Point | 110-112 °C at 760 mmHg |

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data:

| Technique | Expected Chemical Shifts/Signals |

| ¹H NMR | δ (ppm): ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~2.2 (m, 2H, -CH₂-C≡CH), ~2.1 (m, 2H, =CH-CH₂-), ~1.9 (t, 1H, -C≡CH), ~1.6 (m, 2H, -CH₂-CH₂-C≡) |

| ¹³C NMR | δ (ppm): ~138 (-CH=), ~115 (=CH₂), ~84 (-C≡), ~69 (≡CH), ~33, ~28, ~18 (aliphatic CH₂) |

| IR (Infrared) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~3080 (=C-H stretch), ~2120 (C≡C stretch), ~1640 (C=C stretch) |

| Mass Spec (MS) | m/z: 94 (M⁺) |

Safety Considerations

-

Lithium acetylide-ethylenediamine complex is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

-

5-Bromo-1-pentene is a flammable liquid and an irritant.

-

Dimethyl sulfoxide is a combustible liquid and can be absorbed through the skin.

-

Diethyl ether is extremely flammable.

-

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This guide provides a comprehensive framework for the successful synthesis and purification of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocol as needed for their specific experimental setup and scale.

References

An In-depth Technical Guide to the Physical Properties of 1-Hepten-6-yne: Boiling Point and Density

For Immediate Release

This whitepaper provides a detailed overview of the key physical properties of 1-hepten-6-yne, specifically its boiling point and density. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates available data on these properties and outlines the standard experimental methodologies for their determination.

Core Physical Properties of this compound

This compound is an organic compound with the molecular formula C₇H₁₀. As a terminal enyne, its bifunctional nature makes it a valuable substrate in various chemical reactions, including metathesis and cycloaddition reactions. A precise understanding of its physical properties is crucial for its application in synthetic chemistry, particularly for reaction setup, purification, and storage.

Quantitative Data Summary

The boiling point and density of this compound have been reported from both experimental and predictive sources. The following table summarizes the available quantitative data for these properties.

| Physical Property | Value | Source Type |

| Boiling Point | 110-112 °C | Experimental[1] |

| 98.5 ± 19.0 °C at 760 mmHg | Predicted[2] | |

| Density | 0.75 g/cm³ | Experimental[1] |

| 0.8 ± 0.1 g/cm³ | Predicted[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of the boiling point and density of this compound relies on standardized experimental procedures. The following sections detail the methodologies for these measurements, based on established standards.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For volatile organic compounds like this compound, the distillation range is a key parameter.

Methodology: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids

This method is suitable for determining the boiling range of liquids that are chemically stable during distillation, with boiling points between 30 and 350 °C.[2][3][4][5]

-

Principle: A specified volume of the liquid is distilled under controlled conditions. The temperatures at which the first drop of distillate is collected and at which the liquid has completely evaporated are recorded, defining the distillation range.

-

Apparatus: The setup typically includes a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer or temperature probe.

-

Procedure:

-

A measured volume of this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring all connections are secure.

-

The sample is heated at a controlled rate to ensure a steady distillation.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. The final boiling point is the temperature observed when the last of the liquid evaporates from the flask.

-

The barometric pressure is also recorded to correct the boiling point to standard pressure if necessary.

-

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, it is often determined using a digital density meter.

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This method is widely used for the precise determination of the density of petroleum products and other liquid organic compounds.[1][6][7][8][9]

-

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the liquid.[1][8]

-

Apparatus: A digital density meter equipped with a temperature-controlled oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using certified reference standards (typically air and deionized water) at the desired measurement temperature.

-

A small volume (approximately 1-2 mL) of this compound is injected into the measurement cell, ensuring no air bubbles are present.[1][8]

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

Using the calibration data, the instrument calculates and displays the density of the sample.

-

The measurement is typically repeated to ensure accuracy and precision.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental determination of the boiling point and density of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

Commercial Availability and Synthetic Guide for 1-Hepten-6-yne: A Technical Resource for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, suppliers, and a detailed synthetic protocol for 1-Hepten-6-yne (CAS No. 65939-59-5). Additionally, this document outlines a key reaction pathway involving this versatile building block, visualized to facilitate understanding and experimental design.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 95% or higher. Below is a summary of notable suppliers. For the most current pricing and availability, it is recommended to consult the suppliers' websites directly.

| Supplier | Website | Notes |

| ChemicalBook | chemicalbook.com | Lists multiple suppliers in one platform. |

| Echemi | echemi.com | Features suppliers such as HANGZHOU LEAP CHEM CO., LTD. and JHECHEM CO LTD. |

| EvitaChem | evitachem.com | Provides the compound along with related chemical information. |

| Molport | molport.com | Offers various pack sizes and purity levels. |

| PubChem | pubchem.ncbi.nlm.nih.gov | While not a direct supplier, it provides links to various vendors.[1] |

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | [1] |

| Molecular Weight | 94.15 g/mol | [1] |

| CAS Number | 65939-59-5 | [1] |

| Boiling Point | ~110-112 °C | [2] |

| Density | ~0.75 g/cm³ | [2] |

| Refractive Index | ~1.425 | [2] |

| InChIKey | SPWJYVWGTHWHOX-UHFFFAOYSA-N | [1] |

| SMILES | C=CCCCC#C | [1] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via the alkylation of an acetylide, a common and effective method for the formation of carbon-carbon bonds. This procedure is based on established organic synthesis methodologies.

Reaction Scheme:

Materials and Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Syringes and needles

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Acetylene gas source

-

n-Butyllithium (n-BuLi) in hexanes

-

5-Bromo-1-pentene

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Lithium Acetylide:

-

Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum under an inert atmosphere (Nitrogen or Argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Introduce a stream of acetylene gas into the flask to saturate the atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) to the flask via syringe while maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide will be observed.

-

Stir the resulting slurry at -78 °C for 30 minutes.

-

-

Alkylation Reaction:

-

Dissolve 5-bromo-1-pentene (1.0 equivalent) in anhydrous THF in a separate, dry flask under an inert atmosphere.

-

Slowly add the solution of 5-bromo-1-pentene to the lithium acetylide slurry at -78 °C via an addition funnel or syringe pump over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by distillation under atmospheric or reduced pressure to yield the final product as a colorless liquid.

-

Safety Precautions:

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Acetylene is a flammable gas. Ensure proper ventilation and avoid ignition sources.

-

5-Bromo-1-pentene is a lachrymator and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application in Organic Synthesis: Enyne Metathesis

This compound is a valuable substrate in various transition metal-catalyzed reactions, including enyne metathesis. This reaction allows for the formation of conjugated dienes, which are important building blocks in organic synthesis. The general mechanism for a ring-closing enyne metathesis (RCEYM) is depicted below.[3] In the case of an intermolecular reaction, as would occur with this compound and an alkene, a similar catalytic cycle leads to the formation of a cross-metathesis product.

Caption: Catalytic cycle of enyne metathesis.

This technical guide serves as a starting point for researchers interested in utilizing this compound in their synthetic endeavors. For further details on specific applications and reaction conditions, consulting the primary literature is encouraged.

References

Stability and Storage of 1-Hepten-6-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hepten-6-yne is a versatile bifunctional molecule containing both a terminal alkene and a terminal alkyne. This unique structural feature makes it a valuable building block in organic synthesis, particularly in the construction of complex cyclic and acyclic molecules through various metal-catalyzed and radical-mediated reactions. However, the presence of two reactive unsaturated moieties also renders the compound susceptible to degradation, necessitating careful handling and storage to ensure its integrity and purity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, including potential degradation pathways and detailed experimental protocols for stability assessment.

Chemical Properties and Reactivity

This compound is a colorless liquid with the molecular formula C₇H₁₀ and a molecular weight of 94.15 g/mol . Its structure, featuring a C=C double bond and a C≡C triple bond separated by a three-carbon linker, makes it highly reactive. While stable under standard laboratory conditions, it can undergo a variety of transformations, including polymerization, addition reactions, and cycloisomerization, particularly in the presence of strong electrophiles, radical initiators, heat, or light.

Stability Profile

While specific quantitative long-term stability data for this compound is not extensively published, its stability can be inferred from the general behavior of 1,6-enynes and other unsaturated hydrocarbons. The primary factors influencing its stability are temperature, light, oxygen, and the presence of catalysts or impurities.

Table 1: Summary of Factors Affecting this compound Stability

| Parameter | Effect on Stability | Recommended Conditions |

| Temperature | Increased temperature accelerates degradation reactions such as polymerization and cycloisomerization. | Store at low temperatures, preferably refrigerated (2-8 °C). For long-term storage, freezing (-20 °C) may be considered. |

| Light | Exposure to UV light can initiate radical polymerization and other photochemical degradation pathways. | Store in amber or opaque containers to protect from light. |

| Oxygen | The double and triple bonds are susceptible to oxidation, leading to the formation of peroxides, aldehydes, ketones, and carboxylic acids. | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. |

| Catalysts/Impurities | Traces of acids, bases, or metal catalysts can promote polymerization and isomerization. | Use high-purity grade and avoid contamination. |

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily involving its unsaturated bonds.

Oxidative Degradation

In the presence of oxygen, the alkene and alkyne functionalities can undergo oxidation. The double bond can be cleaved to form aldehydes or carboxylic acids. The triple bond can also be oxidized, potentially leading to the formation of α-dicarbonyl compounds.

Polymerization

Both the alkene and alkyne groups can participate in radical or metal-catalyzed polymerization, leading to the formation of oligomers and high-molecular-weight polymers. This is often initiated by heat, light, or the presence of radical initiators.

Cycloisomerization

1,6-enynes like this compound are known to undergo metal-catalyzed cycloisomerization reactions to form various cyclic compounds, such as methylenecyclopentane derivatives. This reaction can be initiated by trace metal impurities.

Below is a conceptual diagram illustrating potential degradation pathways.

Recommended Storage Conditions

To ensure the long-term stability and usability of this compound, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2-8 °C (refrigerated) | Minimizes thermal degradation and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |

| Container | Amber glass bottle with a tightly sealed cap | Protects from light and prevents evaporation and contamination. |

| Purity | Use high-purity grade and avoid introducing impurities. | Impurities can catalyze degradation reactions. |

| Duration | For optimal reactivity, use within a year of opening. For longer-term storage, re-analysis is recommended. | Minimizes the impact of slow degradation over time. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the extent of degradation over time.

Objective

To determine the stability of this compound under thermal, photolytic, and oxidative stress conditions.

Materials and Methods

-

Sample: High-purity this compound

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Stress Conditions:

-

Thermal Stress: Samples are stored at elevated temperatures (e.g., 40 °C, 60 °C) in sealed vials under an inert atmosphere.

-

Photolytic Stress: Samples are exposed to a controlled UV light source (e.g., 254 nm or 365 nm) at a constant temperature.

-

Oxidative Stress: Samples are stored in the presence of an oxidizing agent (e.g., air or a dilute solution of hydrogen peroxide in a compatible solvent) at a controlled temperature.

-

Experimental Workflow

The following diagram outlines the workflow for a forced degradation study of this compound.

Data Analysis

The percentage of this compound remaining at each time point is calculated relative to the initial concentration. The degradation rate constant can be determined by plotting the natural logarithm of the concentration versus time. The degradation products can be identified by analyzing the mass spectra obtained from the GC-MS analysis.

Conclusion

This compound is a valuable but reactive compound that requires careful handling and storage to maintain its quality. By adhering to the recommended storage conditions—low temperature, inert atmosphere, and protection from light—researchers can significantly extend its shelf life and ensure the reliability of their experimental results. For critical applications, conducting stability studies using the outlined protocols is recommended to establish appropriate re-test dates and to understand the potential impact of degradation on experimental outcomes.

An In-Depth Technical Guide to Enyne Metathesis with 1-Hepten-6-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enyne metathesis is a powerful and versatile transition metal-catalyzed reaction that facilitates the formation of 1,3-dienes from an alkene and an alkyne.[1][2] This reaction can be performed intramolecularly, in a process known as Ring-Closing Enyne Metathesis (RCEYM), or intermolecularly, referred to as Cross-Enyne Metathesis. The driving force behind this transformation is the formation of a thermodynamically stable conjugated diene system.[1][3] Among the various substrates, 1-hepten-6-yne is a commonly employed enyne for synthesizing six-membered cyclic 1,3-dienes, which are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents.[4][5] This guide provides a comprehensive overview of the enyne metathesis of this compound, including its mechanism, experimental protocols, and the potential applications of its products in drug development.

Reaction Mechanism

The currently accepted mechanism for ruthenium-catalyzed enyne metathesis, particularly with Grubbs-type catalysts, is the "ene-then-yne" pathway.[1][6] This mechanism involves the initial interaction of the ruthenium carbene catalyst with the alkene moiety of the enyne.

The catalytic cycle can be summarized as follows:

-

Initiation: The active catalyst, a 14-electron ruthenium carbene, is generated from a precatalyst (e.g., Grubbs I or II).

-

[2+2] Cycloaddition with Alkene: The ruthenium carbene undergoes a [2+2] cycloaddition with the double bond of this compound to form a ruthenacyclobutane intermediate.[2]

-

[2+2] Retro-Cycloaddition: This intermediate collapses, releasing a new ruthenium carbene that is attached to the substrate.

-

Intramolecular [2+2] Cycloaddition with Alkyne: The newly formed ruthenium carbene then undergoes an intramolecular [2+2] cycloaddition with the alkyne moiety to form a ruthenacyclobutene intermediate.

-

Ring Opening: The ruthenacyclobutene ring opens to form a new ruthenium vinylcarbene.

-

Product Formation and Catalyst Regeneration: The vinylcarbene undergoes a final intramolecular metathesis step, releasing the cyclic 1,3-diene product and regenerating the active ruthenium carbene, which can then enter another catalytic cycle.[7]

Caption: "Ene-then-yne" mechanism of ruthenium-catalyzed enyne metathesis.

Experimental Protocols

The successful execution of enyne metathesis requires careful attention to experimental conditions to ensure high yields and purity of the desired product. The following is a general protocol for the ring-closing enyne metathesis of this compound.

Materials:

-

This compound (substrate)

-

Grubbs Catalyst™ (e.g., Grubbs I, Grubbs II, or Hoveyda-Grubbs II)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure:

-

Preparation: A Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 equivalent). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Dissolution: Anhydrous solvent is added to the flask via syringe to dissolve the substrate to a desired concentration, typically in the range of 0.01-0.1 M.[3]

-

Catalyst Addition: The selected Grubbs catalyst (typically 1-5 mol%) is added to the reaction mixture under a positive flow of inert gas.

-

Reaction: The reaction mixture is stirred at the desired temperature (e.g., 40-80 °C) and monitored for completion using thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for approximately 30 minutes to deactivate the catalyst.

-

Work-up: The solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes) to afford the pure cyclic 1,3-diene.

-

Characterization: The identity and purity of the product are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General experimental workflow for the RCEYM of this compound.

Quantitative Data

The efficiency of the ring-closing enyne metathesis of 1,6-enynes is highly dependent on the choice of catalyst, catalyst loading, solvent, and reaction temperature. The following table summarizes typical reaction conditions and yields for the RCEYM of a representative 1,6-enyne, oct-1-en-6-yne, which serves as a close proxy for this compound.[3]

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Grubbs I | 5 | Dichloromethane | 40 | 12 | 85 |

| Grubbs II | 1-5 | Toluene | 80 | 2-6 | >95 |

| Hoveyda-Grubbs II | 1-5 | Toluene | 80 | 2-4 | >95 |

Note: Yields are for the isolated product after purification.

Applications in Drug Development

The 1,3-diene motif is a key structural feature in numerous natural products and drug candidates with significant biological activities.[8] The products of this compound metathesis, cyclic 1,3-dienes, are versatile intermediates for the synthesis of complex molecules with therapeutic potential.

While direct interaction with a specific "signaling pathway" is an oversimplification for a synthetic reaction, the resulting 1,3-dienes can be further elaborated to target various biological pathways implicated in disease. For instance, 1,3-diene-containing compounds have been investigated for their potential as:

-

Anticancer Agents: Many natural products with cytotoxic properties contain the 1,3-diene functionality. These compounds can be further modified to improve their efficacy and selectivity towards cancer cells.

-

Anti-inflammatory Drugs: The 1,3-diene scaffold can be incorporated into molecules designed to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Antiviral and Antibacterial Agents: The unique electronic and steric properties of 1,3-dienes can be exploited to design molecules that interfere with viral replication or bacterial cell wall synthesis.

The synthesis of 1,3-diynes, which share structural similarities with the products of enyne metathesis, has been explored for the development of novel antidepressant agents.[4] These compounds have shown protective effects on neuronal cells, suggesting a potential for therapeutic intervention in neurodegenerative diseases.

Caption: Pathway from enyne metathesis to potential therapeutic applications.

Conclusion

Enyne metathesis, particularly the ring-closing variant with substrates like this compound, represents a highly efficient and atom-economical method for the synthesis of cyclic 1,3-dienes. The reaction is catalyzed by well-defined ruthenium complexes and proceeds through a well-established "ene-then-yne" mechanism. The resulting cyclic dienes are valuable synthons for the construction of complex molecular architectures with potential applications in drug discovery and development. A thorough understanding of the reaction mechanism and optimization of experimental parameters are crucial for the successful implementation of this powerful synthetic tool in the pursuit of novel therapeutics.

References

- 1. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 2. Enyne Metathesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01268C [pubs.rsc.org]

- 5. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 1-Hepten-6-yne: A Technical Guide to its Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-6-yne, a readily accessible C7 building block, presents a powerful and versatile platform for the construction of complex molecular architectures. Its unique structure, featuring both a terminal alkene and a terminal alkyne, allows for a diverse range of chemical transformations, making it an invaluable intermediate in organic synthesis. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility in transition metal-catalyzed reactions to generate valuable carbocyclic and heterocyclic scaffolds. Detailed experimental protocols for key reactions, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

The strategic placement of alkene and alkyne functionalities in this compound makes it an ideal substrate for a variety of intramolecular cyclization reactions. These transformations, often mediated by transition metal catalysts, enable the rapid assembly of five- and six-membered rings, which are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds. This guide will explore the most significant applications of this compound, including the Pauson-Khand reaction, ring-closing enyne metathesis, palladium-catalyzed cycloisomerization, and its potential in the synthesis of substituted furans.

Pauson-Khand Reaction: Access to Bicyclic Enones

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone. The intramolecular version of this reaction with this compound provides a direct route to the bicyclo[3.3.0]octenone core, a valuable scaffold in organic synthesis.

dot

Quantitative Data for Pauson-Khand Reactions

| Substrate | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Co₂(CO)₈ | Isooctane | 100 | 70 | 31 | [1] |

| 2-Phenyl-1-hepten-6-yne | Co₂(CO)₈ / NMO | CH₂Cl₂ | RT | 2 | 96 | [2][3] |

| 2-(4-Methoxyphenyl)-1-hepten-6-yne | Co₂(CO)₈ / NMO | CH₂Cl₂ | RT | 2 | 95 | [2] |

Experimental Protocol: Synthesis of Bicyclo[3.3.0]oct-1-en-3-one

Materials:

-

This compound

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Isooctane, anhydrous and degassed

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, a solution of this compound in isooctane is prepared.

-

Dicobalt octacarbonyl (1.1 equivalents) is added to the solution at room temperature. The mixture is stirred to allow for the formation of the alkyne-cobalt complex.

-

The reaction vessel is sealed and heated to 100 °C in an oil bath.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material (typically 70 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford bicyclo[3.3.0]oct-1-en-3-one.[1]

Ring-Closing Enyne Metathesis (RCEYM)

Ring-closing enyne metathesis, catalyzed by ruthenium carbene complexes such as Grubbs catalysts, is a highly efficient method for the formation of cyclic dienes. For this compound, this reaction is predicted to proceed via an "ene-then-yne" pathway, where the catalyst initially reacts with the alkene moiety. This transformation provides access to valuable 1,3-diene-containing five-membered rings.

dot

References

Methodological & Application

Application Notes and Protocols for the Pauson-Khand Reaction of 1-Hepten-6-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition reaction that allows for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. The intramolecular version of this reaction, particularly with 1,6-enynes such as 1-hepten-6-yne, is a highly efficient method for the construction of bicyclo[3.3.0]octenone frameworks. These structures are valuable intermediates in the synthesis of various natural products and pharmacologically active compounds. This document provides detailed protocols for the Pauson-Khand reaction of this compound, summarizing quantitative data and outlining experimental procedures for both classical and modern catalytic systems.

Data Presentation

The efficiency of the intramolecular Pauson-Khand reaction of this compound is highly dependent on the chosen methodology. Below is a summary of representative protocols, highlighting the evolution from stoichiometric thermal conditions to more modern, milder catalytic methods that can offer significantly improved yields.

| Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Co₂(CO)₈ (stoichiometric) | None (thermal) | Isooctane | 60 | 48 | 31 | Schore, N. E. et al., 1981 |

| Co₂(CO)₈ (stoichiometric) | N-Methylmorpholine N-oxide (NMO) | Dichloromethane | 25 | 12 | >80 (typical for 1,6-enynes) | (General protocol) |

| [Rh(CO)₂Cl]₂ (catalytic) | None | Toluene | 110 | 1 | >90 (typical for 1,6-enynes) | (General protocol) |

Experimental Protocols

Protocol 1: Classical Thermal Pauson-Khand Reaction with Stoichiometric Dicobalt Octacarbonyl

This protocol is based on the original report of the intramolecular cyclization of this compound.

Materials:

-

This compound

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Isooctane, anhydrous

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Nitrogen or Argon source

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous isooctane.

-

Add dicobalt octacarbonyl (1.1 eq) to the solution. The reaction mixture will typically turn a deep red or brown color upon formation of the cobalt-alkyne complex.

-

Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the cobalt complex.

-

Heat the reaction mixture to 60 °C and maintain this temperature for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

The crude reaction mixture can be filtered through a short plug of silica gel to remove cobalt residues, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.3.0]oct-1-en-3-one.

Protocol 2: NMO-Promoted Pauson-Khand Reaction at Room Temperature

This protocol utilizes N-methylmorpholine N-oxide (NMO) as a promoter to facilitate the reaction under milder conditions, which often leads to higher yields for 1,6-enynes.[1]

Materials:

-

This compound

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

N-Methylmorpholine N-oxide (NMO)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add dicobalt octacarbonyl (1.1 eq) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.

-

Add N-methylmorpholine N-oxide (3.0-4.0 eq) portion-wise over 10-15 minutes. An exothermic reaction and gas evolution may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by opening the flask to the air and stirring for 30 minutes.

-

Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate to remove the cobalt salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Rhodium-Catalyzed Pauson-Khand Reaction

Rhodium catalysts are highly efficient for the intramolecular Pauson-Khand reaction, often providing excellent yields with low catalyst loadings under a carbon monoxide atmosphere.[2]

Materials:

-

This compound

-

Dichlorobis(carbonyl)rhodium(I) dimer ([Rh(CO)₂Cl]₂)

-

Toluene, anhydrous

-

Carbon monoxide (CO) gas (balloon or cylinder)

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere and gas-handling reactions

Procedure:

-

To a flame-dried Schlenk flask equipped with a condenser, add the rhodium catalyst, [Rh(CO)₂Cl]₂ (1-5 mol%).

-

Evacuate and backfill the flask with carbon monoxide (1 atm).

-

Add anhydrous toluene via syringe.

-

Heat the mixture to the desired temperature (typically 80-110 °C).

-

Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the catalyst mixture via syringe pump over several hours.

-

After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The general experimental workflow for the Pauson-Khand reaction of this compound is depicted below. This workflow outlines the key stages from starting materials to the purified final product.

Caption: A generalized workflow for the Pauson-Khand reaction.

Reaction Mechanism

The commonly accepted mechanism for the cobalt-mediated Pauson-Khand reaction involves several key steps, starting with the formation of a cobalt-alkyne complex. This is followed by coordination of the alkene, insertion to form a metallacyclopentene, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the cyclopentenone product.

Caption: The catalytic cycle of the Pauson-Khand reaction.

References

Application Notes and Protocols for Grubbs Catalyst in 1-Hepten-6-yne Metathesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Grubbs catalysts for the ring-closing enyne metathesis (RCEYM) of 1-hepten-6-yne, a key reaction in the synthesis of cyclic compounds. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the use of this methodology in both academic and industrial research settings.

Introduction

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that utilizes ruthenium-based catalysts, such as those developed by Robert H. Grubbs, to convert an alkene and an alkyne into a conjugated diene.[1][2] The intramolecular version, RCEYM, is particularly valuable for the construction of carbo- and heterocyclic rings, which are common motifs in natural products and pharmaceutical agents.[2][3] The metathesis of this compound (or its close analog oct-1-en-6-yne) serves as a model system for the formation of a six-membered ring, yielding 1-methyl-1,3-cyclohexadiene.[2] This transformation is driven by the formation of a thermodynamically stable conjugated diene system.[1][2]

Grubbs catalysts are known for their tolerance to a wide range of functional groups and their compatibility with various solvents, making them highly versatile for organic synthesis.[4][5] Several generations of Grubbs catalysts have been developed, each with distinct reactivity and stability profiles.[4][5]

Catalyst Selection

The choice of Grubbs catalyst is critical for optimizing the RCEYM of this compound. The most commonly used catalysts for this transformation are the first and second-generation Grubbs catalysts and the Hoveyda-Grubbs second-generation catalyst.

-

Grubbs I (First Generation): This catalyst is effective for a range of metathesis reactions and is often a good starting point for optimization.[4]

-

Grubbs II (Second Generation): Featuring an N-heterocyclic carbene (NHC) ligand, this catalyst generally exhibits higher activity and greater thermal stability than the first-generation catalyst.[4][6] It is often more efficient for challenging substrates.

-

Hoveyda-Grubbs II (Second Generation): This catalyst is characterized by a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of ruthenium byproducts after the reaction.[5]

Quantitative Data Summary

The efficiency of the ring-closing enyne metathesis of enynes like this compound is influenced by the choice of catalyst, catalyst loading, solvent, and reaction temperature. The following table summarizes typical reaction conditions and yields for the analogous cyclization of oct-1-en-6-yne to 3-methylenecyclohexene, which provides a good predictive model for this compound.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Grubbs I | 5 | Dichloromethane | 40 | 12 | 85[2] |

| Grubbs II | 1-5 | Toluene | 80 | 2-4 | >90[2] |

| Hoveyda-Grubbs II | 1 | Benzene | 60 | 3 | 92[2] |

Note: Yields are for isolated product after purification.[2]

Experimental Protocols

General Procedure for Ring-Closing Enyne Metathesis of this compound

This protocol outlines the general steps for performing the RCEYM of this compound.

Materials:

-

This compound (substrate)

-

Grubbs Catalyst (e.g., Grubbs I, Grubbs II, or Hoveyda-Grubbs II)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol:

-

Preparation: A Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.[2]

-

Dissolution: Anhydrous solvent is added to the flask via syringe to dissolve the substrate to a desired concentration (typically 0.01-0.1 M).[2]

-

Catalyst Addition: The selected Grubbs catalyst (1-5 mol%) is added to the reaction mixture under a positive flow of inert gas.[2]

-

Reaction: The reaction mixture is stirred at the desired temperature (e.g., 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for 30 minutes to deactivate the catalyst.[2]

-

Work-up: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes) to afford the pure 1-methyl-1,3-cyclohexadiene.[2]

-

Product Characterization: The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the enyne metathesis and the general experimental workflow.

Caption: Catalytic cycle for the ring-closing enyne metathesis of this compound.

References

- 1. Enyne Metathesis [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Synthesis of Substituted Cyclopentenones from 1-Hepten-6-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction